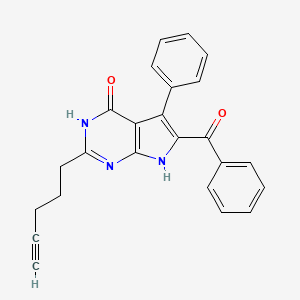
RigidinC2 Cpd7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RigidinC2 Cpd7 is a synthetic compound known for its microtubule-targeting properties and antiproliferative activity. It is an analog of marine alkaloid rigidins and has shown potential as an anticancer agent . The compound’s chemical name is 6-Benzoyl-2-(pent-4-ynyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, with a molecular formula of C24H19N3O2 and a molecular weight of 381.40 g/mol .
Méthodes De Préparation
RigidinC2 Cpd7 is synthesized through a series of chemical reactions involving the formation of the pyrrolo[2,3-d]pyrimidin-4(7H)-one core structure. The synthetic route typically involves the following steps:
Formation of the pyrrolo[2,3-d]pyrimidin-4(7H)-one core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzoyl and phenyl groups: These groups are introduced through substitution reactions using suitable reagents.
Addition of the pent-4-ynyl group: This step involves the addition of the pent-4-ynyl group to the core structure through a coupling reaction.
Industrial production methods for this compound involve scaling up these synthetic routes while ensuring the purity and consistency of the final product. The compound is typically handled and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
RigidinC2 Cpd7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups into the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
RigidinC2 Cpd7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model compound for studying microtubule-targeting agents and their interactions with cellular structures.
Biology: this compound is used in biological studies to investigate its effects on cell proliferation and apoptosis.
Medicine: The compound has shown potential as an anticancer agent and is being studied for its therapeutic applications in cancer treatment.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting microtubules.
Mécanisme D'action
RigidinC2 Cpd7 exerts its effects by targeting microtubules, which are essential components of the cell’s cytoskeleton. The compound binds to microtubules and disrupts their normal function, leading to the inhibition of cell division and proliferation. This mechanism of action makes this compound a potential anticancer agent, as it can selectively target rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
RigidinC2 Cpd7 is unique compared to other microtubule-targeting agents due to its specific chemical structure and mode of action. Similar compounds include other analogs of marine alkaloid rigidins, such as:
RigidinC1: Another analog with similar microtubule-targeting properties.
RigidinC3: A compound with structural similarities but different functional groups.
RigidinC4: An analog with variations in the core structure and side chains.
These compounds share some common features but differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C24H19N3O2 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
6-benzoyl-2-pent-4-ynyl-5-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H19N3O2/c1-2-3-6-15-18-25-23-20(24(29)26-18)19(16-11-7-4-8-12-16)21(27-23)22(28)17-13-9-5-10-14-17/h1,4-5,7-14H,3,6,15H2,(H2,25,26,27,29) |
Clé InChI |
ZRRBLKLCAVULNS-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCC1=NC2=C(C(=C(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


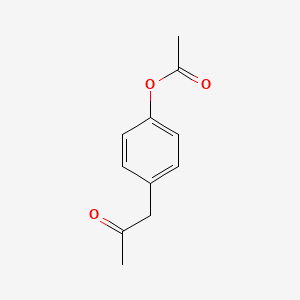
![2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid](/img/structure/B14115734.png)
![8H-Pyrazolo[1,5-b]indazole](/img/structure/B14115749.png)

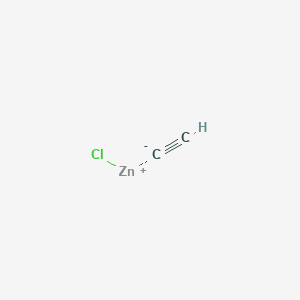
![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B14115762.png)

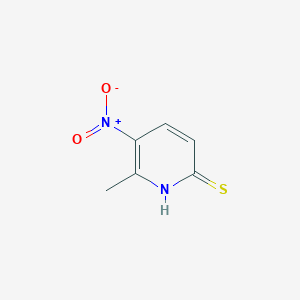

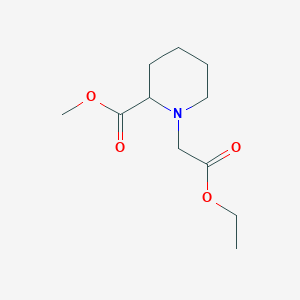

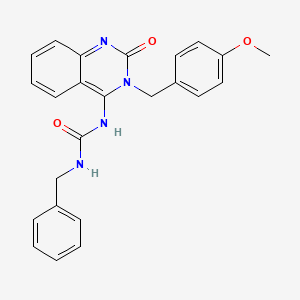

![Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14115794.png)
